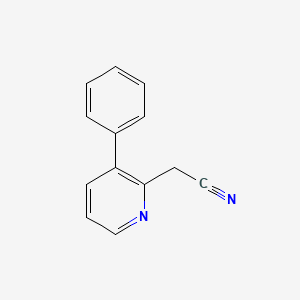

2-(3-Phenylpyridin-2-yl)acetonitrile

Übersicht

Beschreibung

2-(3-Phenylpyridin-2-yl)acetonitrile is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a phenyl group attached to the pyridine ring, which is further connected to an acetonitrile group. Pyridine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Phenylpyridin-2-yl)acetonitrile typically involves the reaction of 3-phenylpyridine with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the acetonitrile, followed by nucleophilic substitution on the 3-phenylpyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Phenylpyridin-2-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are commonly employed.

Major Products

The major products formed from these reactions include pyridine N-oxides, primary amines, and various substituted derivatives depending on the reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2-(3-Phenylpyridin-2-yl)acetonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes and receptors.

Industry: It is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Wirkmechanismus

The mechanism of action of 2-(3-Phenylpyridin-2-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The phenyl and pyridine rings allow for π-π stacking interactions and hydrogen bonding, which can enhance binding affinity to biological targets. The nitrile group can also participate in coordination with metal ions, influencing the compound’s activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(3-Phenylpyridin-2-yl)ethanol: Similar structure but with an ethanol group instead of acetonitrile.

2-(3-Phenylpyridin-2-yl)methanol: Contains a methanol group instead of acetonitrile.

3-Phenylpyridine: Lacks the acetonitrile group, making it less versatile in certain reactions.

Uniqueness

2-(3-Phenylpyridin-2-yl)acetonitrile is unique due to the presence of the acetonitrile group, which provides additional reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications in research and industry.

Biologische Aktivität

2-(3-Phenylpyridin-2-yl)acetonitrile is an organic compound with significant potential in medicinal chemistry due to its unique structural features, including a phenyl and a pyridine ring linked by an acetonitrile group. This compound's molecular formula is CHN, with a molecular weight of approximately 194.23 g/mol. Its biological activities are of particular interest, especially concerning its role as a metabolite and potential pharmacological agent.

Structural Characteristics

The structural uniqueness of this compound enhances its reactivity and biological activity. The compound's structure can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | CHN |

| Molecular Weight | 194.23 g/mol |

| Functional Groups | Phenyl, Pyridine, Acetonitrile |

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, particularly related to gastric secretion inhibition and interactions with metabolic pathways.

Pharmacological Potential

- Gastric Secretion Inhibition : It is noted as a significant metabolite of SC 15396, which suggests its relevance in pharmacological studies concerning gastrointestinal functions. This inhibition could provide insights into therapeutic applications for gastrointestinal disorders.

- Interaction with Biological Targets : Preliminary studies suggest that the compound may interact with various enzymes involved in metabolic pathways related to gastric acid secretion. Understanding these interactions could elucidate its mechanisms of action and therapeutic potential.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activity of pyridine derivatives, including this compound.

- Antimicrobial Activity : A study highlighted the antibacterial properties of pyridine derivatives, indicating that compounds with similar structures could exhibit significant antimicrobial effects against various strains of bacteria, including E. coli . Although specific data for this compound was not detailed, its structural similarity to effective antimicrobial agents suggests potential activity.

- Toxicity Assessment : Toxicity studies indicate that while some pyridine derivatives can be toxic (e.g., H301: Toxic if swallowed), the specific toxicity profile of this compound requires further investigation to determine safety for therapeutic use .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(2-Pyridyl)acetonitrile | CHN | Lacks phenyl substitution; simpler structure |

| 3-(Phenyl)pyridine | CHN | Contains only one nitrogen; lacks acetonitrile functionality |

| 4-(3-Pyridyl)butyronitrile | CHN | Longer carbon chain; different functional group positioning |

The unique combination of both phenyl and pyridine rings along with the acetonitrile moiety distinguishes this compound from these compounds, potentially enhancing its reactivity and biological activity compared to simpler analogs.

Eigenschaften

IUPAC Name |

2-(3-phenylpyridin-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c14-9-8-13-12(7-4-10-15-13)11-5-2-1-3-6-11/h1-7,10H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRGVWXVIMVMUDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=CC=C2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70706300 | |

| Record name | (3-Phenylpyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70706300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227494-24-7 | |

| Record name | (3-Phenylpyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70706300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.